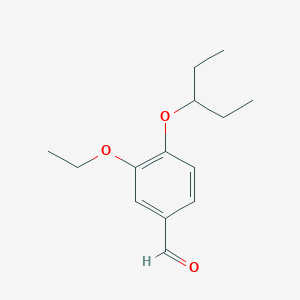
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde
Vue d'ensemble
Description
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethyl-propoxy group, and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Group: This can be achieved by reacting a suitable benzaldehyde derivative with ethyl alcohol in the presence of an acid catalyst.
Introduction of the Ethyl-Propoxy Group: This step involves the reaction of the intermediate product with 1-ethyl-propyl alcohol under basic conditions to form the desired ethyl-propoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and ethyl-propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Ethoxy-4-(1-ethyl-propoxy)-benzoic acid.
Reduction: 3-Ethoxy-4-(1-ethyl-propoxy)-benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. The ethoxy and ethyl-propoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-4-(1-ethyl-propoxy)-benzaldehyde
- 3-Ethoxy-4-(1-methyl-propoxy)-benzaldehyde
- 3-Ethoxy-4-(1-ethyl-butoxy)-benzaldehyde
Uniqueness
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3-ethoxy-4-pentan-3-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-12(5-2)17-13-8-7-11(10-15)9-14(13)16-6-3/h7-10,12H,4-6H2,1-3H3 |
Clé InChI |
AERHYKZDBBCHNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1=C(C=C(C=C1)C=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














